4,4-Difluorocyclohexa-2,5-dienone

Electrochemical Synthesis Organofluorine Chemistry Anodic Oxidation

Researchers requiring regioselective fluorinated phenol intermediates often face poor yields from direct electrophilic fluorination. 4,4-Difluorocyclohexa-2,5-dienone (CAS 42539-98-0) solves this via a clean two-step sequence: • Zn-mediated reduction yields p-fluorophenols in good overall yields from electrochemical fluorination (60-80%) [Evidence Provided] • KCN-mediated room-temperature conversion delivers 3-cyano-4-fluorophenol derivatives in 90% yield for parallel medchem libraries [Evidence Provided] • Re₂O₇-catalyzed dienone-phenol rearrangement with fluorine retention enables scalable multi-substituted phenol production [Evidence Provided] Supplied at ≥97% purity with full QC (NMR, HPLC, GC) for reliable downstream results.

Molecular Formula C6H4F2O
Molecular Weight 130.09 g/mol
CAS No. 42539-98-0
Cat. No. B8750504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluorocyclohexa-2,5-dienone
CAS42539-98-0
Molecular FormulaC6H4F2O
Molecular Weight130.09 g/mol
Structural Identifiers
SMILESC1=CC(C=CC1=O)(F)F
InChIInChI=1S/C6H4F2O/c7-6(8)3-1-5(9)2-4-6/h1-4H
InChIKeyCJVAHKRQOMGEQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluorocyclohexa-2,5-dienone (CAS 42539-98-0): Procurement-Grade Synthetic Intermediate for Fluorinated Building Blocks


4,4-Difluorocyclohexa-2,5-dienone (CAS 42539-98-0) is a geminally difluorinated cyclohexadienone derivative with the molecular formula C₆H₄F₂O and a molecular weight of 130.09 g/mol . The compound features a 2,5-cyclohexadien-1-one core bearing two fluorine atoms at the 4-position, and is typically supplied at standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC . It serves primarily as a versatile synthetic intermediate in organic and medicinal chemistry, functioning as a precursor to p-fluorophenols and as a reactive dienone system capable of participating in nucleophilic addition-elimination cascades, dienone-phenol rearrangements, and cycloaddition reactions [1].

Why 4,4-Difluorocyclohexa-2,5-dienone Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Cyclohexadienone Analogs


The gem-difluoro substitution at the 4-position of 4,4-difluorocyclohexa-2,5-dienone fundamentally alters its electronic landscape, reactivity profile, and downstream synthetic outcomes relative to non-fluorinated or mono-substituted cyclohexadienone analogs. The strong electron-withdrawing effect of the two fluorine atoms activates the dienone system toward nucleophilic attack while simultaneously destabilizing the 4-position carbocation intermediate during rearrangement, leading to distinct product distributions [1]. Generic substitution with non-fluorinated cyclohexadienones (e.g., unsubstituted 2,5-cyclohexadien-1-one, MW 94.11 g/mol) fails to deliver the fluorinated phenol products that constitute the primary synthetic utility of this compound class . Additionally, mixed 4-fluoro-4-alkyl-cyclohexadienones exhibit divergent rearrangement pathways and product outcomes, as documented in patent literature describing process limitations when non-fluorine substituents are present [2].

Quantitative Differentiation Evidence for 4,4-Difluorocyclohexa-2,5-dienone: Comparative Performance Data Against Analogs and Benchmarks


Electrochemical Fluorination Yield: 4,4-Difluorocyclohexa-2,5-dienone vs. Alternative Electrolyte System Benchmark

In electrochemical fluorination of phenol using Et₃N·5HF electrolyte, 4,4-difluorocyclohexa-2,5-dienone is obtained as the primary product in yields ranging from 60-80% depending on phenol substituents, which is substantially higher than the 20% yield reported for the same transformation using the alternative Et₃N·3HF electrolyte system [1]. This represents a 3- to 4-fold yield advantage under optimized electrochemical conditions. Following reduction with Zn in acidic aqueous solution, the dienone intermediate is readily converted to p-fluorophenols in good yields [2].

Electrochemical Synthesis Organofluorine Chemistry Anodic Oxidation

Synthetic Route Comparison: Cyanide-Mediated Conversion of 4,4-Difluorocyclohexadienone to 3-Cyano-4-fluorophenol

Treatment of 4,4-difluorocyclohexadienone (2 mmol) with potassium cyanide (4 mmol) in DMF (0.5 mL) at room temperature for 10 minutes affords 3-cyano-4-fluorophenol in 90% yield . The mass spectrum of this transformation product shows characteristic peaks at m/e 137 (M⁺), 109 (M-CO, H), 82, and 57 . This rapid, room-temperature conversion demonstrates the compound's high electrophilic reactivity toward nucleophiles, enabling efficient introduction of both fluorine and cyano functionality in a single step.

Nucleophilic Substitution Fluorophenol Synthesis Synthetic Methodology

Acid-Catalyzed Dienone-Phenol Rearrangement: 4,4-Difluoro vs. 4,4-Dialkyl Cyclohexadienone Comparative Reactivity

4,4-Difluorocyclohexa-2,5-dienone undergoes acid-catalyzed dienone-phenol rearrangement via protonation of the carbonyl oxygen, generating a carbocation intermediate at the 4-position that subsequently rearranges to substituted phenols . In contrast to 4,4-dialkyl-cyclohexadienones that undergo alkyl group migration to the 3-position, the gem-difluoro system retains fluorine functionality in the rearranged phenol product. Patent literature confirms that when X represents fluorine in 4,4-disubstituted cyclohexadienone starting materials, the product is exclusively 4,4-difluorocyclohexadienone; however, when X represents another halogen or alkyl group, a mixed 4-fluoro-4-X-cyclohexadienone is obtained, demonstrating substituent-dependent product divergence [1].

Dienone-Phenol Rearrangement Fluorinated Phenol Synthesis Reaction Mechanism

Procurement-Relevant Application Scenarios for 4,4-Difluorocyclohexa-2,5-dienone Based on Quantitative Evidence


Electrochemical Synthesis of p-Fluorophenol Building Blocks via Anodic Fluorination-Reduction Sequence

Research laboratories and pilot-scale facilities employing electrochemical fluorination can utilize 4,4-difluorocyclohexa-2,5-dienone as an isolable intermediate for p-fluorophenol production. Based on the 60-80% electrochemical yield data for substituted phenol precursors using Et₃N·5HF electrolyte [1], procurement of this dienone intermediate enables subsequent reduction with Zn in acidic aqueous solution to yield p-fluorophenols in good overall yields [2]. This two-step sequence offers a viable alternative to direct electrophilic fluorination of phenols, which often suffers from poor regioselectivity and low yields.

Medicinal Chemistry Synthesis of Fluorinated Cyanophenol Pharmacophores

Medicinal chemistry programs targeting kinase inhibitors, receptor modulators, or other small-molecule therapeutics requiring fluorinated aromatic cores can procure 4,4-difluorocyclohexa-2,5-dienone for efficient conversion to 3-cyano-4-fluorophenol derivatives. The documented 90% yield for the room-temperature KCN-mediated reaction [1] supports its use in parallel synthesis and library production workflows where high conversion efficiency and mild reaction conditions are essential for compound throughput.

Process Development for Fluorinated Phenol Derivatives via Catalytic Dienone-Phenol Rearrangement

Process chemistry groups developing scalable routes to fluorinated phenols can procure 4,4-difluorocyclohexa-2,5-dienone as a substrate for Re₂O₇-catalyzed or protic acid-mediated dienone-phenol rearrangements. The established catalytic protocols enable conversion of 4,4-disubstituted cyclohexadienones to multi-substituted phenols in good to excellent yields [1]. The fluorine retention property documented in patent literature [2] makes this compound specifically suitable for applications where non-fluorinated or mixed-substituent analogs would yield undesired product distributions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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